N-(3,5-dimethoxybenzoyl)-beta-alanine
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Overview
Description
N-(3,5-dimethoxybenzoyl)-beta-alanine: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 5 positions, attached to a beta-alanine moiety
Scientific Research Applications
N-(3,5-dimethoxybenzoyl)-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Safety and Hazards
While specific safety and hazard information for “N-(3,5-dimethoxybenzoyl)-beta-alanine” is not available, a related compound, 3,5-Dimethoxybenzoyl chloride, is known to be water-reactive and can cause burns by all exposure routes . It is harmful if swallowed, inhaled, or absorbed through the skin .
Mechanism of Action
Target of Action
Related compounds such as 2’-deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-n-[(1r)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine have been found to targetGlyceraldehyde-3-phosphate dehydrogenase, testis-specific in humans . Another related compound, 2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine, has been found to target Dihydrofolate reductase .
Biochemical Pathways
For instance, 2’-Deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine may play an important role in regulating the switch between different pathways for energy production during spermiogenesis and in the spermatozoon .
Result of Action
Based on the targets of related compounds, it can be inferred that the compound may have significant effects on cellular energy production and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxybenzoyl)-beta-alanine typically involves the acylation of beta-alanine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Beta-alanine+3,5-dimethoxybenzoyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethoxybenzoyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of N-(3,5-dimethoxybenzyl)-beta-alanine.
Substitution: Formation of this compound derivatives with various substituents.
Comparison with Similar Compounds
- N-(3,5-dimethoxybenzoyl)glycine
- N-(3,5-dimethoxybenzoyl)-beta-alanine derivatives
Comparison: this compound is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties compared to other benzamide derivatives
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-9-5-8(6-10(7-9)18-2)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULWJNHGZTTXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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